molecular formula C19H20BrN5O2 B11182546 ethyl 8-(4-bromophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 8-(4-bromophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11182546
M. Wt: 430.3 g/mol
InChI Key: OQCUAOPFOAIWRQ-ZHACJKMWSA-N
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Description

ETHYL 8-(4-BROMOPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazolo[3,2-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 8-(4-BROMOPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the pyrazolo[3,2-c][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the dimethylaminoethenyl group: This can be done through a condensation reaction with dimethylamine.

    Esterification to form the ethyl carboxylate: This step involves the reaction of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 8-(4-BROMOPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution, while electrophilic substitution might involve reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

ETHYL 8-(4-BROMOPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 8-(4-BROMOPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 8-(4-CHLOROPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
  • ETHYL 8-(4-FLUOROPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 8-(4-BROMOPHENYL)-4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom, for example, can affect the compound’s electronic properties and its ability to participate in certain types of chemical reactions.

Properties

Molecular Formula

C19H20BrN5O2

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 8-(4-bromophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C19H20BrN5O2/c1-5-27-19(26)17-15(10-11-24(3)4)25-18(22-21-17)16(12(2)23-25)13-6-8-14(20)9-7-13/h6-11H,5H2,1-4H3/b11-10+

InChI Key

OQCUAOPFOAIWRQ-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Br)N=N1)/C=C/N(C)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)Br)N=N1)C=CN(C)C

Origin of Product

United States

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